molecular formula C20H20N2O7 B2479275 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide CAS No. 2034539-26-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2479275
CAS No.: 2034539-26-7
M. Wt: 400.387
InChI Key: DUQARTVYPQSTBH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide is a complex organic compound featuring two benzodioxole moieties These moieties are known for their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C. The resulting product is then reduced with lithium tetrahydridoaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide is unique due to its dual benzodioxole structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c23-14(13-2-4-15-18(8-13)27-6-5-26-15)10-22-20(25)19(24)21-9-12-1-3-16-17(7-12)29-11-28-16/h1-4,7-8,14,23H,5-6,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQARTVYPQSTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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